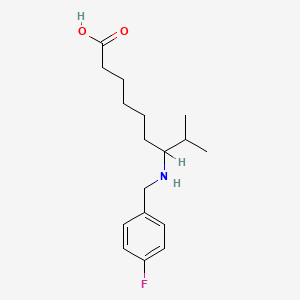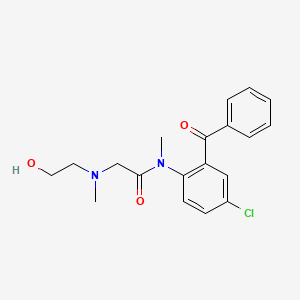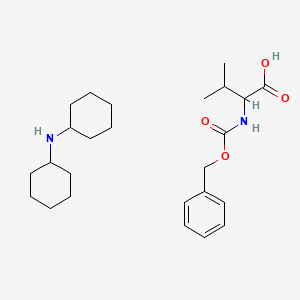
EINECS 259-274-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of a sulfonating agent such as sulfur trioxide or oleum, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of calcium sulfonate involves large-scale reactors where the sulfonation and neutralization reactions are carefully monitored. The process includes steps such as mixing, heating, and cooling to achieve the optimal yield and purity of the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert calcium sulfonate to its corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature and pressure.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
科学研究应用
Calcium sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug formulations and as a component in medical devices.
作用机制
The mechanism of action of calcium sulfonate involves its ability to interact with various molecular targets and pathways. In lubrication, it forms a protective film on metal surfaces, reducing friction and wear. As a corrosion inhibitor, it reacts with metal surfaces to form a stable, protective layer that prevents oxidation and corrosion .
相似化合物的比较
Similar Compounds
- Sodium sulfonate
- Magnesium sulfonate
- Barium sulfonate
Comparison
Calcium sulfonate is unique due to its superior thermal stability and corrosion inhibition properties compared to similar compounds like sodium sulfonate and magnesium sulfonate. Barium sulfonate, while also effective, is less commonly used due to its higher toxicity .
属性
CAS 编号 |
54647-77-7 |
|---|---|
分子式 |
C25H40N2O4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4.C12H23N/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 |
InChI 键 |
DKSXSYBQFIICCS-MERQFXBCSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
| 54647-77-7 | |
序列 |
V |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


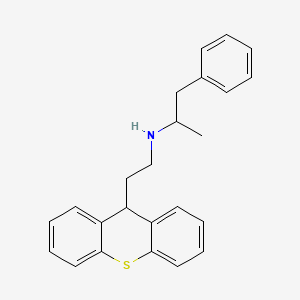
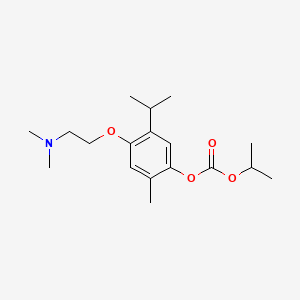
![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)
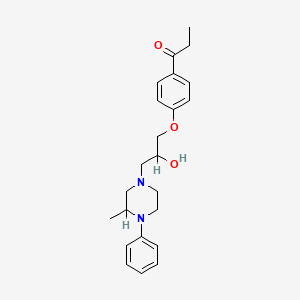
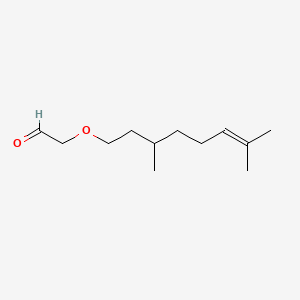
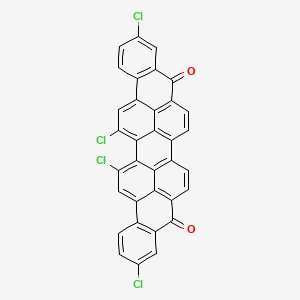
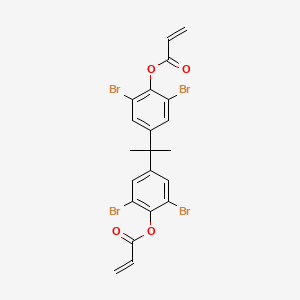
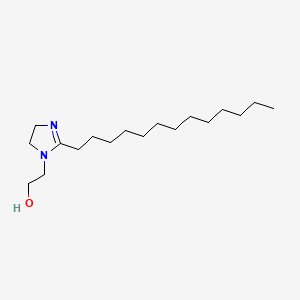
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1619538.png)
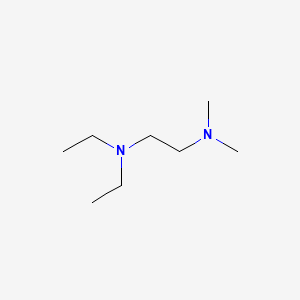
![2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B1619541.png)
